Propyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbothioyl}amino)benzoate
Propyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbothioyl}amino)benzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0990363
InChI:
InChI=1S/C19H19ClN2O4S/c1-3-10-26-18(24)12-4-7-14(8-5-12)21-19(27)22-17(23)15-11-13(20)6-9-16(15)25-2/h4-9,11H,3,10H2,1-2H3,(H2,21,22,23,27)
SMILES:
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC
Molecular Formula:
C19H19ClN2O4S
Molecular Weight:
406.9 g/mol
Propyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbothioyl}amino)benzoate
CAS No.:
Cat. No.: VC0990363
Molecular Formula: C19H19ClN2O4S
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19ClN2O4S |
|---|---|
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | propyl 4-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoate |
| Standard InChI | InChI=1S/C19H19ClN2O4S/c1-3-10-26-18(24)12-4-7-14(8-5-12)21-19(27)22-17(23)15-11-13(20)6-9-16(15)25-2/h4-9,11H,3,10H2,1-2H3,(H2,21,22,23,27) |
| Standard InChI Key | MNQHYWVNBHBJJQ-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator